[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
The compound 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived methanone featuring a 3,4-dichlorophenyl substituent on the benzothiazinone ring and a 4-ethoxyphenyl group attached to the methanone moiety.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2FNO4S/c1-2-31-17-7-3-14(4-8-17)23(28)22-13-27(16-6-9-18(24)19(25)12-16)20-11-15(26)5-10-21(20)32(22,29)30/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPWCAJFBTCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule with potential applications in pharmacology. Its complex structure, featuring a benzothiazine core and various halogenated substituents, suggests significant biological activity, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C20H17Cl2FN2O3S
- Molecular Weight : 455.3 g/mol
- CAS Number : 1251568-39-4
The presence of halogen atoms (chlorine and fluorine) is often associated with enhanced biological activity due to increased lipophilicity and reactivity towards biological targets.
Research indicates that compounds similar to this one can act through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Allosteric Modulation : The structural features allow interaction with allosteric sites on target proteins, potentially leading to altered enzymatic activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These findings suggest that the compound may be effective against resistant strains of bacteria.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results indicated that the compound exhibits dose-dependent cytotoxicity.
| Cell Line | EC50 (µM) | Activity Level |
|---|---|---|
| HeLa (cervical) | 15 | High |
| MCF-7 (breast) | 30 | Moderate |
| A549 (lung) | 50 | Low |
The classification of activity levels is based on established thresholds for anticancer efficacy.
Case Studies
A study conducted by Khan et al. (2023) synthesized several derivatives of benzothiazine and tested their effects against malaria parasites. The results showed that certain derivatives had an EC50 below 10 µM, indicating strong potential for antimalarial activity .
Another notable case involved the evaluation of similar compounds' effects on leishmaniasis, where significant reductions in parasite viability were observed at concentrations as low as 25 µM .
Comparison with Similar Compounds
Key Observations:
In contrast, methoxy groups (e.g., CAS 1114658-02-4) are electron-donating, increasing solubility but possibly reducing metabolic stability . The 4-ethoxyphenyl group (shared with CAS 1114658-02-4 and 1114658-34-2) offers greater lipophilicity than methoxy analogues, which may improve membrane permeability .
Molecular Weight and Solubility :
Structural Features
- Ring puckering: The benzothiazinone ring’s conformation (e.g., puckering amplitude and phase) could differ between analogues due to substituent steric effects. For instance, bulkier dichlorophenyl groups may induce greater puckering compared to methoxy substituents .
- Crystallography : Tools like SHELX and ORTEP () are critical for resolving structural details, such as bond angles and sulfone group geometry, which influence reactivity and polymorphism .
Q & A
Basic Research Questions
Q. What are reliable synthetic protocols for 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and what challenges arise during its synthesis?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazine core followed by introduction of substituents. Key steps include:
- Core formation : Condensation of sulfur-containing precursors with aromatic aldehydes under controlled pH and temperature .
- Substituent attachment : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce dichlorophenyl and ethoxyphenyl groups .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Challenges : Low yields due to steric hindrance from bulky substituents and sensitivity of the sulfone group to reducing conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 506.93) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening strategies are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., MAPK) or inflammatory targets (COX-2) using fluorometric or colorimetric assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable IC values across labs) be resolved?
- Root cause analysis :
- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
- Advanced validation : Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) to confirm mechanisms .
Q. What computational methods are effective for predicting target interactions and optimizing activity?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial or anticancer activity .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 active site; docking scores < -7 kcal/mol suggest strong affinity) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) for binding kinetics (K values) .
Q. How can pharmacokinetic properties (e.g., metabolic stability, bioavailability) be systematically improved?
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- Structural modifications :
- Bioisosteres : Replace labile ethoxy groups with trifluoromethoxy to enhance metabolic resistance .
- Prodrugs : Introduce ester moieties for improved solubility and controlled release .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
